molecular formula C12H22N2O8 B1257875 (R,R,R)-avenic acid A

(R,R,R)-avenic acid A

Cat. No. B1257875
M. Wt: 322.31 g/mol
InChI Key: QUKMQOBHQMWLLR-IWSPIJDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R,R,R)-avenic acid A is an avenic acid A. It is an enantiomer of a (S,S,S)-avenic acid A.

Scientific Research Applications

Membrane Technologies

(R,R,R)-avenic acid A, as a type of tannic acid, has been extensively studied for its applications in membrane technologies. It plays a crucial role in membrane surface modification, construction of interlayers and selective layers, and the development of mixed matrix membranes. Particularly, its contribution is significant in creating superhydrophilic and antifouling surfaces, interfaces with high compatibility, and thin film composite membranes with high permselectivity. Despite these advancements, challenges remain, and further progress is expected in the future (Yan et al., 2020).

Pharmaceutical Applications

Alkyl esters of alkyl and aryl sulfonic acids, including those related to (R,R,R)-avenic acid A, are vital in pharmaceutical R&D. They serve as counter-ions in acid-addition salts and as reagents and catalysts in synthesizing new drug substances. This review focuses on the control and analysis of such esters, highlighting the evolution of analytical methods and the challenges in establishing robust methodologies for their trace determination (Elder et al., 2008).

Antioxidant Activity Analysis

The compound's antioxidant properties are of significant interest. Various assays like ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP have been employed to determine the antioxidant activity of compounds like (R,R,R)-avenic acid A. These methods, which involve spectrophotometry, are critical in analyzing antioxidants and determining the antioxidant capacity of complex samples. The integration of these chemical methods with electrochemical methods offers comprehensive insights into the mechanisms and kinetics of antioxidant processes (Munteanu & Apetrei, 2021).

Nanotechnology Applications

(R,R,R)-avenic acid A's derivatives, like usnic acid, have shown promise in biological and nanotechnology applications. Their potential as antimicrobial, antitumor, antiviral, and antiparasitic agents is notable, despite their toxicity. Research has focused on developing innovative solutions like encapsulation in controlled release systems, which are essential in pharmaceutical nanotechnology. These systems optimize the release rate of the active ingredient, enhance therapeutic efficacy, and minimize side effects (Macedo et al., 2020).

properties

Product Name

(R,R,R)-avenic acid A

Molecular Formula

C12H22N2O8

Molecular Weight

322.31 g/mol

IUPAC Name

(2R)-4-[[(1R)-1-carboxy-3-hydroxypropyl]amino]-2-[[(3R)-3-carboxy-3-hydroxypropyl]amino]butanoic acid

InChI

InChI=1S/C12H22N2O8/c15-6-3-8(11(19)20)13-4-1-7(10(17)18)14-5-2-9(16)12(21)22/h7-9,13-16H,1-6H2,(H,17,18)(H,19,20)(H,21,22)/t7-,8-,9-/m1/s1

InChI Key

QUKMQOBHQMWLLR-IWSPIJDZSA-N

Isomeric SMILES

C(CN[C@H](CCO)C(=O)O)[C@H](C(=O)O)NCC[C@H](C(=O)O)O

Canonical SMILES

C(CNC(CCO)C(=O)O)C(C(=O)O)NCCC(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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